
1-Benzhydryl-3-ethylazetidin-3-ol
Overview
Description
1-Benzhydryl-3-ethylazetidin-3-ol is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group attached to the nitrogen atom and an ethyl group at the 3-position of the azetidine ring
Preparation Methods
The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using scalable batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
1-Benzhydryl-3-ethylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
1-Benzhydryl-3-ethylazetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical processes, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-ethylazetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its role as a CYP inhibitor suggests that it may bind to the active site of the enzyme, preventing the metabolism of certain substrates . This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP enzymes.
Comparison with Similar Compounds
1-Benzhydryl-3-ethylazetidin-3-ol can be compared to other azetidine derivatives, such as:
1-Benzhydrylazetidin-3-ol: Similar in structure but lacks the ethyl group at the 3-position.
1-Benzhydryl-3-methylazetidin-3-ol: Contains a methyl group instead of an ethyl group at the 3-position.
1-Benzhydrylazetidin-3-ol hydrochloride: The hydrochloride salt form of 1-Benzhydrylazetidin-3-ol.
The presence of the ethyl group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-ethylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGFUVCECQOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

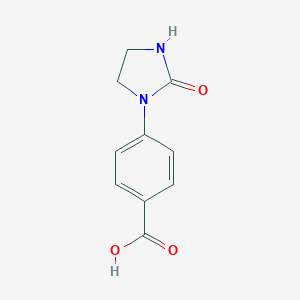
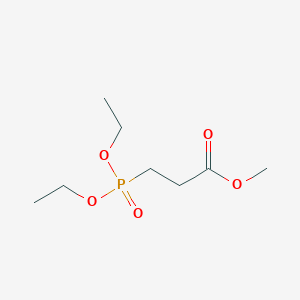
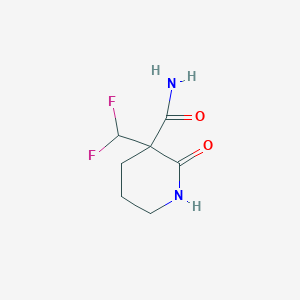


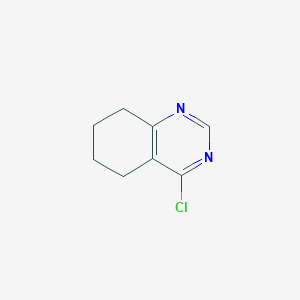
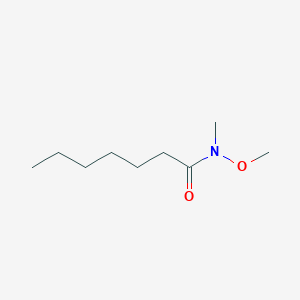
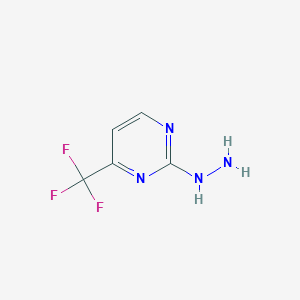
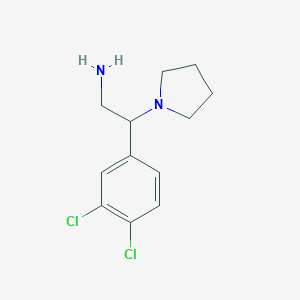
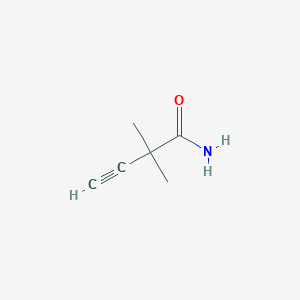
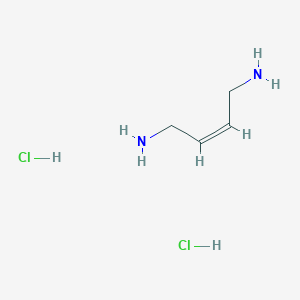
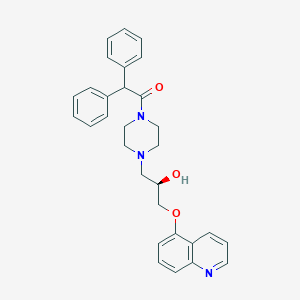
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
